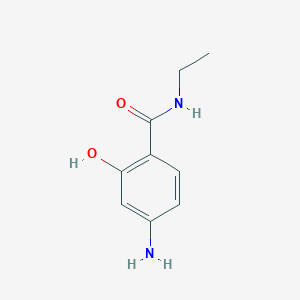![molecular formula C14H15NO B15241517 4-[(2-Phenylethyl)amino]phenol CAS No. 61370-93-2](/img/structure/B15241517.png)
4-[(2-Phenylethyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Phenylethyl)amino]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and an amino group attached to a phenylethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, such as an amine, under specific conditions to form the desired product . Another method involves the reduction of nitro compounds to amines, followed by coupling with phenol derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Phenylethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong bases like sodium hydride or sodium amide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Phenylethyl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(2-Phenylethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Aniline: An aromatic amine with an amino group attached to a benzene ring.
4-Aminophenol: A compound with both an amino and a hydroxyl group attached to a benzene ring.
Uniqueness
4-[(2-Phenylethyl)amino]phenol is unique due to the presence of both a phenol and an amino group attached to a phenylethyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
61370-93-2 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(2-phenylethylamino)phenol |
InChI |
InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
Clave InChI |
PEDBLUYJRUEJIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
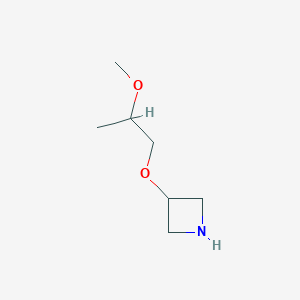
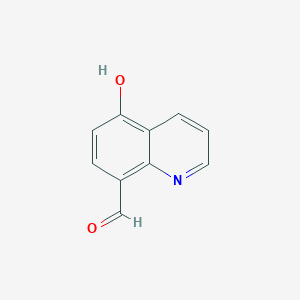
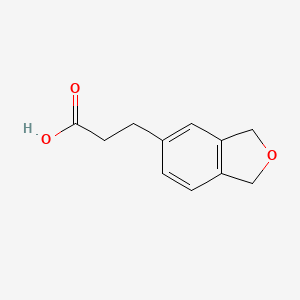
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
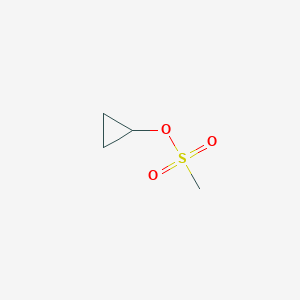
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
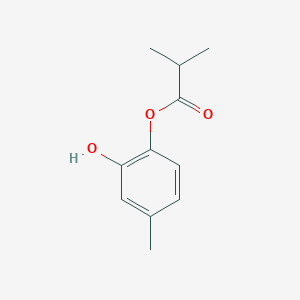


![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
